

Effect of freeze-thaw cycles on [Leu15]-Gastrin I (human) activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B1591223

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Technical Support Center: [Leu15]-Gastrin I (human)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of **[Leu15]-Gastrin I (human)**. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal activity of the peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized **[Leu15]-Gastrin I (human)**?

A: For long-term storage, lyophilized [Leu15]-Gastrin I should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.^{[1][2][3][4]} When stored under these conditions, the peptide can be stable for several years.^[4] For short-term storage (days to weeks), it can be kept at 4°C.^{[1][5]} Always protect the lyophilized powder from bright light.^{[4][5]}

Q2: What is the best practice for reconstituting [Leu15]-Gastrin I?

A: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.^{[1][3]} This prevents condensation and moisture absorption, which can degrade the peptide.^{[1][4]} The choice of solvent depends on the peptide's properties. For

[Leu15]-Gastrin I, which is an acidic peptide, sterile, distilled water or a slightly acidic buffer (pH 5-7) is recommended. If solubility is an issue, a small amount of organic solvent like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer.

Q3: How should I store [Leu15]-Gastrin I in solution?

A: Storing peptides in solution is not recommended for long periods as they are much less stable than in their lyophilized form.^{[4][5]} If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles.^{[4][5]} These aliquots should be stored at -20°C or -80°C.^[5] Generally, peptide solutions are stable for 3-4 months at -20°C and up to a year at -80°C.^[5]

Q4: Why is the [Leu15] substitution in Gastrin I important?

A: The substitution of Leucine (Leu) for Methionine (Met) at position 15 enhances the peptide's stability by preventing oxidation.^[6] The Methionine residue in native Gastrin I is susceptible to oxidation, which can lead to a loss of biological activity.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced or no biological activity	1. Improper storage: Exposure to moisture, light, or warm temperatures. 2. Repeated freeze-thaw cycles: Degradation of the peptide structure. 3. Oxidation: Particularly if not the stabilized [Leu15] analog. 4. Incorrect reconstitution solvent: Peptide may not be fully dissolved or may have degraded.	1. Verify storage conditions: Ensure the lyophilized peptide was stored at -20°C or -80°C in a desiccated, dark environment. 2. Use fresh aliquots: Always aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. Discard aliquots that have been thawed and refrozen multiple times. 3. Use the [Leu15] analog: This version is more resistant to oxidation. 4. Check solubility information: Use the recommended solvent and ensure the peptide is fully dissolved before use.
Precipitation in solution	1. Peptide aggregation: Caused by factors like pH, temperature, or concentration. 2. Incorrect buffer: The pH of the buffer may be at the isoelectric point (pI) of the peptide, reducing its solubility.	1. Sonication: Briefly sonicate the solution to aid in dissolving the peptide. 2. Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's pI. 3. Use a different solvent: If precipitation persists, try a different solvent system, potentially with a small amount of organic solvent.
Inconsistent experimental results	1. Variability in peptide concentration: Inaccurate weighing of the lyophilized powder or loss of peptide due to adsorption to plasticware. 2. Degradation between experiments: Storing the	1. Accurate measurement: Weigh the peptide quickly in a controlled environment to avoid moisture absorption. Use low-protein-binding tubes and pipette tips. 2. Freshly prepared solutions: Prepare fresh solutions from a new

peptide in solution at 4°C for
an extended period.

aliquot for each experiment
whenever possible.

Effect of Freeze-Thaw Cycles on Peptide Stability

Repeated freeze-thaw cycles are detrimental to the stability of peptides in solution.^{[4][5]} This process can lead to aggregation and degradation, resulting in a loss of biological activity. While specific quantitative data for the loss of [Leu15]-Gastrin I activity after a set number of freeze-thaw cycles is not readily available in published literature, studies on other peptides have demonstrated a significant increase in the variability of peptide concentration, indicating degradation and loss of active peptide.

The following table illustrates the potential impact of freeze-thaw cycles on peptide stability by showing the coefficient of variation (CV) of peptide peak area as measured by mass spectrometry for a selection of peptides. A higher CV indicates greater variability and potential degradation.

Number of Freeze-Thaw Cycles	Average CV (%) of Peptide Peak Area*
1	5.5
10	12.0

*Data is illustrative and based on a study of 12 different peptides, not specific to [Leu15]-Gastrin I. The data shows a more than two-fold increase in variability after 10 freeze-thaw cycles.^[7]

Experimental Protocols

Protocol 1: [Leu15]-Gastrin I-Induced Cell Proliferation Assay (MTT Assay)

This protocol is for measuring the effect of [Leu15]-Gastrin I on the proliferation of a responsive cell line (e.g., a gastric cancer cell line overexpressing the CCK2 receptor).

Materials:

- Responsive cell line (e.g., AGS-CCK2R)
- Cell culture medium (e.g., DMEM) with 10% FBS
- **[Leu15]-Gastrin I (human)**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Serum Starvation:** The next day, replace the medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
- **Peptide Treatment:** Prepare serial dilutions of [Leu15]-Gastrin I in serum-free medium. Add 10 μ L of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).
- **Incubation:** Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Protocol 2: [Leu15]-Gastrin I-Induced Calcium Flux Assay

This protocol measures the activation of the CCK2 receptor by [Leu15]-Gastrin I by detecting changes in intracellular calcium levels.

Materials:

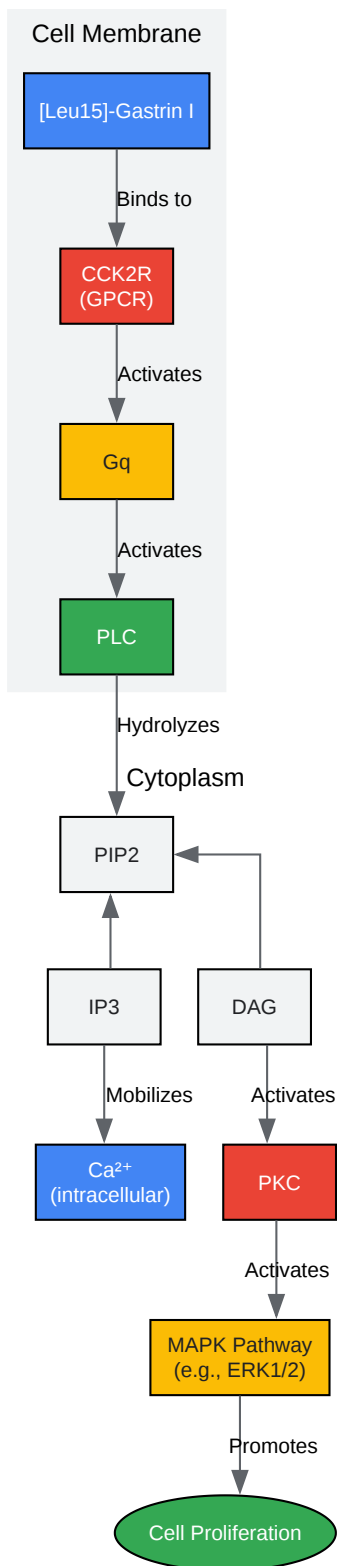
- Responsive cell line (e.g., CHO-K1 cells expressing CCK2R)
- Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- **[Leu15]-Gastrin I (human)**
- 96-well black-walled, clear-bottom plates
- Fluorescence plate reader with injection capabilities

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- **Dye Loading:** The next day, remove the culture medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 30-60 minutes at 37°C.
- **Washing:** Gently wash the cells with assay buffer to remove excess dye.
- **Baseline Measurement:** Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
- **Peptide Injection:** Inject the desired concentration of [Leu15]-Gastrin I into the wells.
- **Signal Detection:** Immediately after injection, continuously measure the fluorescence signal for several minutes to detect the transient increase in intracellular calcium.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
[\[15\]](#)

Visualizations

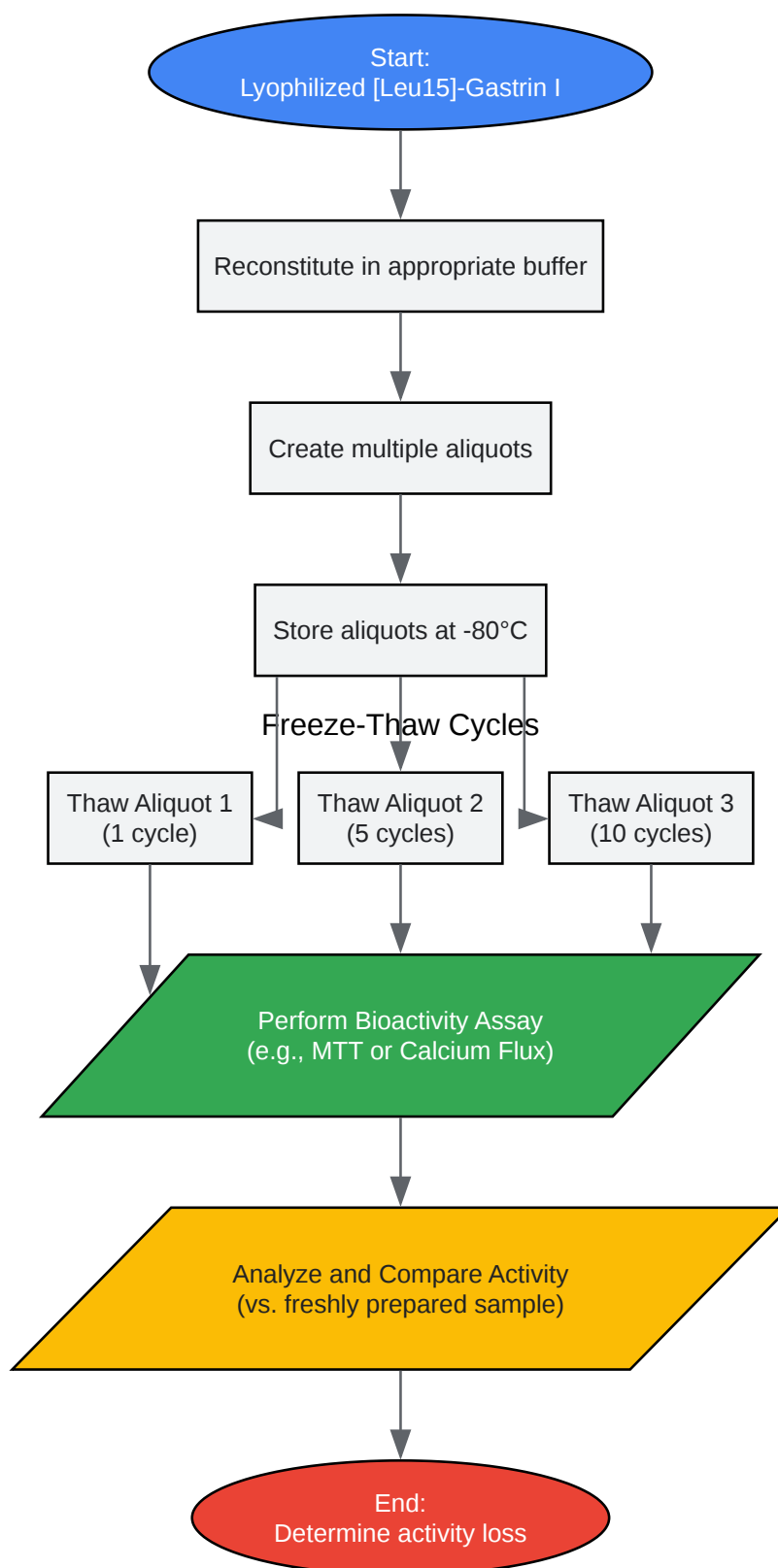
[Leu15]-Gastrin I Signaling Pathway



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Caption: Signaling cascade of [Leu15]-Gastrin I via the CCK2 receptor.

Experimental Workflow for Assessing Peptide Stability



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Caption: Workflow for evaluating the effect of freeze-thaw cycles.

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- To cite this document: BenchChem. [Effect of freeze-thaw cycles on [Leu15]-Gastrin I (human) activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591223#effect-of-freeze-thaw-cycles-on-leu15-gastrin-i-human-activity]

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